Ethyl 9H-fluorene-1-carboxylate
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Description
Ethyl 9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C16H14O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate involved the reaction of 9-hydroxyfluorene-9-carboxylic acid and 2-diethylaminoethyl chloride . Another method involved the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, the synthesis of 2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate involved a reaction of 9-hydroxyfluorene-9-carboxylic acid and 2-diethylaminoethyl chloride . Another study reported the alkylation of fluorene with alcohols in the presence of t-BuOK .Safety and Hazards
While specific safety and hazard information for Ethyl 9H-fluorene-1-carboxylate was not found, similar compounds such as 9H-Fluorene-1-carboxylic acid and 9-Fluorenone have safety data sheets available . These documents provide information on handling, storage, and first-aid measures, as well as hazard identification.
Future Directions
Properties
IUPAC Name |
ethyl 9H-fluorene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-18-16(17)14-9-5-8-13-12-7-4-3-6-11(12)10-15(13)14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCCRMWRKICFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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